molecular formula C22H13F4N5O2S B2491533 2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1019181-53-3

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2491533
CAS No.: 1019181-53-3
M. Wt: 487.43
InChI Key: KTGBHKVTRAYYOQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, substituted with a 4-fluorophenyl group and an N-[4-(trifluoromethyl)phenyl]acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetamide linkage may facilitate binding to biological targets. However, explicit pharmacological data for this compound remain unreported in the provided evidence, necessitating comparisons with analogs for functional insights.

Properties

IUPAC Name

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4N5O2S/c23-14-5-1-12(2-6-14)16-10-34-19-18(16)27-11-30-20(19)29-31(21(30)33)9-17(32)28-15-7-3-13(4-8-15)22(24,25)26/h1-8,10-11H,9H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGBHKVTRAYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorophenyl and trifluoromethylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the tricyclic core. The final step involves the acylation of the tricyclic intermediate with acetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities :

  • Core Features : Like the target compound, NZ-65 and NZ-66 () contain trifluoromethylphenyl groups and acetamide linkages, critical for proteolysis-targeting chimera (PROTAC) or AUTAC activity .
  • Heterocyclic Systems : Both classes employ nitrogen-rich heterocycles, though the target compound’s tricyclic framework differs from the triazole-containing spacers in NZ-65/NZ-64.

Functional Differences :

  • Target Engagement : NZ-65/NZ-66 recruit ULK1 for mitochondrial degradation, while the target compound’s mechanism is undefined. Its thia-azatricyclo core may influence binding specificity.
  • Synthetic Complexity : The target compound’s compact tricyclic system may offer synthetic advantages over the elongated PEG-based linkers in NZ-65/NZ-65.
Parameter Target Compound NZ-65/NZ-66
Molecular Formula C₂₂H₁₅F₄N₄O₂S C₄₃H₃₄F₈N₈O₆ (NZ-65)
Molecular Weight ~493.4 g/mol ~935.7 g/mol (NZ-65)
Key Functional Groups Trifluoromethyl, Thia-azatricyclo Triazole, PEG linkers, Indole-acetamide
Biological Activity Not reported ULK1-dependent mitophagy

Simplified Acetamide Derivatives

Example: 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()

  • Structural Contrast: Lacks heterocyclic complexity, featuring a single acetamide bond and acetylphenoxy group.
  • Safety Profile : Demonstrates acute toxicity (oral LD₅₀: 320 mg/kg in rats) and skin irritation, suggesting that the target compound’s trifluoromethyl and fluorophenyl groups may mitigate or exacerbate these risks .

Azo-Acetamide Derivatives ()

Computational Insights :

  • Electronic Properties: DFT studies on N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide reveal low HOMO-LUMO gaps (~3.5 eV), indicating redox activity. The target compound’s electron-withdrawing fluorine substituents may further modulate reactivity .
  • Solubility : The azo derivatives exhibit poor aqueous solubility, a trait likely shared with the hydrophobic target compound.

Heterocyclic Acetamide Analogs ()

Example : N-(4-{6-Oxo-5,12,14-Trioxa-2-Azatetracyclo[…]hexadeca-1(9),…}phenyl)acetamide

  • Structural Parallels : Both compounds integrate oxygen/nitrogen heterocycles, but the comparator lacks sulfur and has additional oxa-rings.
  • Toxicological Data : The analog shows acute oral toxicity (Category 4) and skin corrosion, underscoring the need for rigorous safety profiling of the target compound .

Biological Activity

The compound 2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS Number: 1358504-35-4) is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C_{21}H_{14}F_{N}_{5}O_{2}S with a molecular weight of 419.4 g/mol. The structure features multiple functional groups and a unique bicyclic framework that may contribute to its biological properties.

PropertyValue
Molecular FormulaC_{21}H_{14}F_{N}_{5}O_{2}S
Molecular Weight419.4 g/mol
CAS Number1358504-35-4

Research indicates that compounds with similar structural features often exhibit diverse biological activities including anticancer, antibacterial, and antiviral properties. The presence of the fluorophenyl and trifluoromethyl groups in this compound suggests enhanced lipophilicity and potential interactions with biological membranes.

  • Anticancer Activity : Several studies have highlighted the anticancer potential of tetraazatricyclo compounds. They may inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfur-containing moieties in the structure may enhance the antimicrobial activity by disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study investigating the effects of related tetraazatricyclo compounds on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via caspase activation and mitochondrial membrane potential disruption .

Antimicrobial Efficacy

Another research focused on the antimicrobial activity of thiazole derivatives found that compounds similar to our target exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can lead to enhanced efficacy .

Research Findings

Recent findings indicate that modifications in the chemical structure can significantly influence biological activity:

  • Fluorine Substitution : The incorporation of fluorine atoms has been linked to increased metabolic stability and enhanced binding affinity to target proteins.
  • Tetraazatricyclo Framework : This unique bicyclic structure is associated with a range of biological activities due to its ability to mimic natural substrates in various enzymatic reactions .

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